
ethyl 4-(2-methoxyethyl)-1-(1-methyl-2-phenoxyethyl)-4-piperidinecarboxylate
Vue d'ensemble
Description
Ethyl 4-(2-methoxyethyl)-1-(1-methyl-2-phenoxyethyl)-4-piperidinecarboxylate, also known as Mepivacaine, is a local anesthetic drug used in various medical procedures. It is a derivative of the amino amide group of local anesthetics and has a similar structure to bupivacaine and lidocaine. Mepivacaine is commonly used in dental procedures, minor surgical procedures, and for pain management in labor and delivery.
Mécanisme D'action
Ethyl 4-(2-methoxyethyl)-1-(1-methyl-2-phenoxyethyl)-4-piperidinecarboxylate works by blocking the sodium channels in nerve cells, preventing the transmission of pain signals to the brain. It is a reversible local anesthetic, meaning that its effects are temporary and wear off over time.
Biochemical and Physiological Effects:
This compound has been shown to have minimal systemic effects, meaning that it does not affect the body as a whole. It is metabolized in the liver and excreted in the urine. This compound has a shorter duration of action compared to other local anesthetics, making it ideal for shorter procedures.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-(2-methoxyethyl)-1-(1-methyl-2-phenoxyethyl)-4-piperidinecarboxylate has several advantages in lab experiments, including its reversible nature and minimal systemic effects. However, its shorter duration of action may limit its use in longer experiments or procedures.
Orientations Futures
Future research on ethyl 4-(2-methoxyethyl)-1-(1-methyl-2-phenoxyethyl)-4-piperidinecarboxylate could focus on its use in regional anesthesia, such as peripheral nerve blocks and epidural anesthesia. Additionally, research could be conducted on the development of new derivatives of this compound with longer durations of action or improved efficacy.
Applications De Recherche Scientifique
Ethyl 4-(2-methoxyethyl)-1-(1-methyl-2-phenoxyethyl)-4-piperidinecarboxylate has been extensively researched for its use as a local anesthetic in various medical procedures. It has been shown to be effective in dental procedures, minor surgical procedures, and for pain management in labor and delivery. This compound has also been studied for its use in regional anesthesia, such as peripheral nerve blocks and epidural anesthesia.
Propriétés
IUPAC Name |
ethyl 4-(2-methoxyethyl)-1-(1-phenoxypropan-2-yl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO4/c1-4-24-19(22)20(12-15-23-3)10-13-21(14-11-20)17(2)16-25-18-8-6-5-7-9-18/h5-9,17H,4,10-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANGYRLARVVLNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(C)COC2=CC=CC=C2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chloro-4-methylphenyl)-3-nitro-4-[(3-pyridinylmethyl)amino]benzamide](/img/structure/B3948525.png)
![1-(3-chlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B3948537.png)
![ethyl 1-{3-[(4-chlorophenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B3948542.png)

![N-(4-{[4-(1-benzyl-4-piperidinyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3948547.png)
![6-{[(4-chlorobenzyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3948555.png)
![2-[(2-chlorobenzyl)thio]-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]acetamide](/img/structure/B3948566.png)
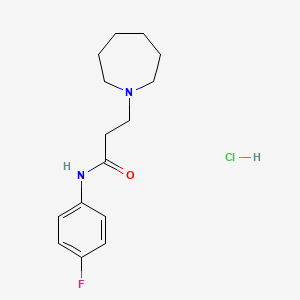
![3-[1-(3-ethoxybenzoyl)-2-piperidinyl]pyridine](/img/structure/B3948578.png)
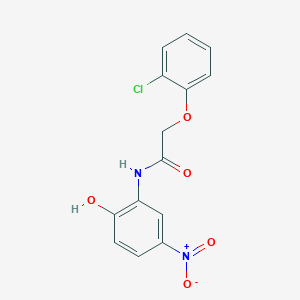
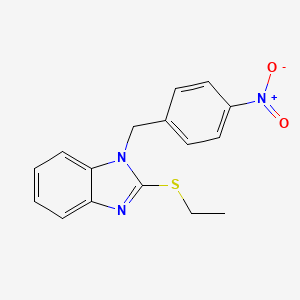
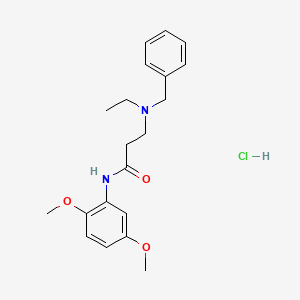
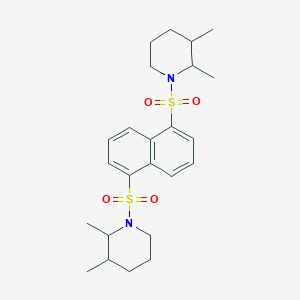
![5-({[2-(phenylthio)phenyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3948619.png)